4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Descripción general

Descripción

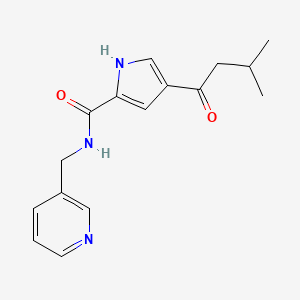

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3-methylbutanoyl group and a 3-pyridinylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the 3-methylbutanoyl Group: This step involves the acylation of the pyrrole ring using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 3-pyridinylmethyl Group: The final step is the N-alkylation of the pyrrole ring with 3-pyridinylmethyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole nitrogen or the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3-methylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- 4-(3-methylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- 4-(2-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Uniqueness

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to the specific positioning of the 3-methylbutanoyl and 3-pyridinylmethyl groups on the pyrrole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

4-(3-Methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-methylbutanoyl group and a pyridinylmethyl moiety. Its structural formula can be represented as follows:

This structure is critical for its biological activity, influencing interactions with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various biological pathways. Specifically, studies have identified the following mechanisms:

- Inhibition of Mycolic Acid Biosynthesis : The compound acts as an inhibitor of MmpL3, a transporter crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis (Mtb). This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

- Antimicrobial Activity : The compound has demonstrated potent antimicrobial properties, particularly against drug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MIC) reported below 0.016 μg/mL .

Antitubercular Activity

A pivotal study explored the structure-activity relationship (SAR) of pyrrole-2-carboxamides, revealing that modifications to the compound significantly enhance its antitubercular efficacy. Key findings include:

- Activity Against Drug-Resistant Strains : The compound showed remarkable effectiveness against drug-resistant Mtb, suggesting its potential as a novel therapeutic agent .

- Low Cytotoxicity : The cytotoxicity profile indicated an IC50 greater than 64 μg/mL, which is favorable for therapeutic applications .

Other Biological Activities

While the primary focus has been on its antitubercular properties, preliminary studies suggest other potential activities:

- Antiproliferative Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, although detailed studies are required to establish these effects conclusively.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on MmpL3 Inhibition : A comprehensive analysis demonstrated that derivatives of pyrrole-2-carboxamides effectively inhibit MmpL3 activity in M. smegmatis, indicating their potential as anti-TB agents .

- Pharmacokinetic Studies : Research assessing the pharmacokinetic properties highlighted good oral bioavailability and metabolic stability in vivo, which are crucial for developing effective treatments.

Comparative Table of Biological Activity

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|

| This compound | <0.016 | >64 | MmpL3 |

| NITD-304 | <0.01 | Not reported | MmpL3 |

| ICA38 | <0.05 | Not reported | MmpL3 |

Propiedades

IUPAC Name |

4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11(2)6-15(20)13-7-14(18-10-13)16(21)19-9-12-4-3-5-17-8-12/h3-5,7-8,10-11,18H,6,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPXCCLKQGEKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330711 | |

| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439111-98-5 | |

| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.